4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide

Overview

Description

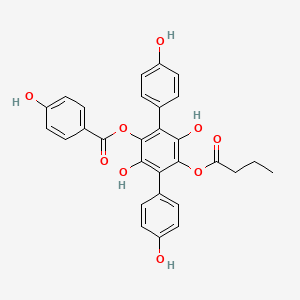

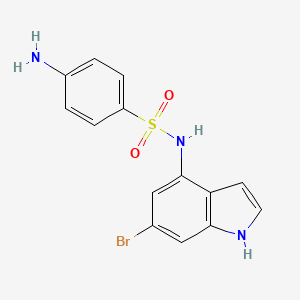

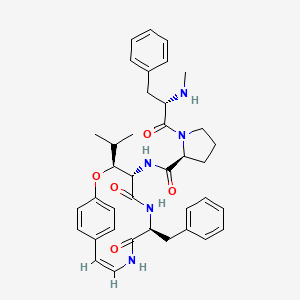

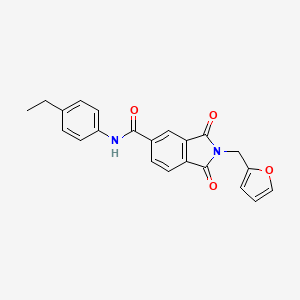

4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide is a compound with the molecular formula C14H12BrN3O2S . It is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .

Molecular Structure Analysis

The molecular structure of this compound comprises a benzenesulfonamide group linked to an indole ring via an amino group . The indole ring is a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .Scientific Research Applications

Photodynamic Therapy and Photosensitizers

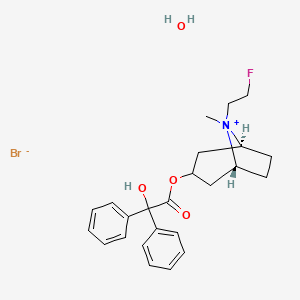

- Photodynamic Therapy (PDT) Application : A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base highlights its potential in photodynamic therapy for cancer treatment. This compound demonstrates good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

- Photosensitizing Abilities : Another research elaborates on the synthesis of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents, emphasizing its suitability for photocatalytic applications. These properties significantly contribute to its utility in areas like photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).

Spectroscopic and Photophysical Properties

- Spectroscopic Characterization : A study focusing on the spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units discusses the compound's potential as a photosensitizer in cancer treatment, leveraging its favorable properties like solubility and photostability (Öncül, Öztürk, & Pişkin, 2022).

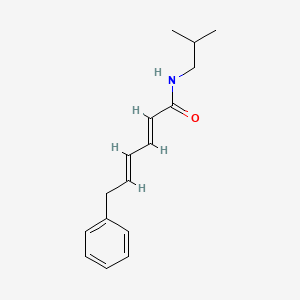

- Synthesis and Properties : The synthesis of 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide, characterized by various spectroscopic methods, showcases the compound's significance in understanding molecular interactions and properties (Naganagowda & Petsom, 2011).

Antimicrobial and Antifungal Applications

- Antibacterial and Antifungal Agents : Research on the synthesis of 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides demonstrates their utility as promising antibacterial and antifungal agents. Some compounds in this series exhibited significant antimicrobial potential (Abbasi et al., 2020).

Safety and Hazards

While specific safety and hazard information for 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide is not available, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment, and storing away from combustible materials .

Properties

IUPAC Name |

4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O2S/c15-9-7-13-12(5-6-17-13)14(8-9)18-21(19,20)11-3-1-10(16)2-4-11/h1-8,17-18H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVWNYYEHCSBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC3=C2C=CN3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426078 | |

| Record name | 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350800-83-8 | |

| Record name | 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dimethoxyphenyl)-3-(2-furanylmethyl)-4-imino-5H-[1]benzopyrano[2,3-d]pyrimidin-8-ol](/img/structure/B1235962.png)

![(1R,4S,7S,10R,13R,16S)-13-(1H-indol-3-ylmethyl)-4-(2-methylpropyl)-7-(2-methylsulfanylethyl)-16-(phenylmethyl)-3,6,9,12,15,18,20-heptazabicyclo[8.8.4]docosane-2,5,8,11,14,17,21-heptone](/img/structure/B1235976.png)

![(Z)-4-[(2S,17S)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1235980.png)